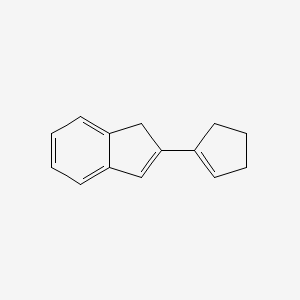

2-(Cyclopent-1-en-1-yl)-1H-indene

Description

Properties

CAS No. |

819871-47-1 |

|---|---|

Molecular Formula |

C14H14 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

2-(cyclopenten-1-yl)-1H-indene |

InChI |

InChI=1S/C14H14/c1-2-6-11(5-1)14-9-12-7-3-4-8-13(12)10-14/h3-5,7-9H,1-2,6,10H2 |

InChI Key |

SRGFKFFDMPUHDG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C1)C2=CC3=CC=CC=C3C2 |

Origin of Product |

United States |

Historical Context of Indene and Cyclopentene Derivatives in Organic Synthesis Research

The foundational components of 2-(Cyclopent-1-en-1-yl)-1H-indene, namely indene (B144670) and cyclopentene (B43876), possess a rich history in organic synthesis. Indene, a polycyclic aromatic hydrocarbon composed of a benzene (B151609) ring fused to a cyclopentene ring, has been a subject of study for over a century. nih.gov It is naturally found in coal tar and is primarily used in the production of indene/coumarone thermoplastic resins. nih.gov In academic research, substituted indenes and their reduced indane counterparts are recognized as crucial structural motifs in numerous natural products and biologically active molecules. nih.gov The reactivity of the five-membered ring, particularly its ability to be deprotonated to the indenyl anion, has made it a valuable ligand in organometallic chemistry, leading to the development of a wide array of transition metal indenyl complexes. wikipedia.orgnih.gov These complexes have found applications as catalysts in various organic transformations. nih.gov

Cyclopentene, a five-membered cycloalkene, is a fundamental building block in organic synthesis. wikipedia.org Its double bond and ring strain make it a versatile substrate for a variety of reactions, including olefin metathesis, cycloadditions, and polymerization. wikipedia.org The synthesis of substituted cyclopentenes and cyclopentanes is a well-established area of research, with numerous methods developed to control stereochemistry and functional group placement. google.comorganic-chemistry.orgorganic-chemistry.org These five-membered rings are integral components of many natural products and pharmaceuticals.

The combination of these two moieties into a single molecule, as in 2-(Cyclopent-1-en-1-yl)-1H-indene, represents a convergence of these two established fields of study. Research into the dimerization of indene has led to the characterization of structurally related compounds like 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, providing a precedent for the covalent linkage of indene units. researchgate.net

Rationale for Investigating 2 Cyclopent 1 En 1 Yl 1h Indene As a Novel Chemical Entity for Academic Inquiry

The investigation of 2-(Cyclopent-1-en-1-yl)-1H-indene is predicated on several key factors that mark it as a compelling subject for academic research:

Structural Novelty and Complexity: The fusion of an indene (B144670) core with a cyclopentene (B43876) substituent at the 2-position creates a unique and sterically demanding architecture. This novel arrangement of established pharmacophores and reactive handles offers opportunities for the discovery of new chemical properties and biological activities.

Potential as a Ligand in Organometallic Chemistry: The indenyl moiety is known to exhibit the "indenyl effect," where its transition metal complexes show enhanced catalytic activity compared to their cyclopentadienyl (B1206354) analogues. nih.gov The presence of the cyclopentenyl group could further modulate the electronic and steric properties of the indenyl ligand, potentially leading to catalysts with novel reactivity and selectivity.

Precursor for Complex Polycyclic Systems: The double bond in the cyclopentene ring and the reactive positions on the indene ring provide multiple sites for further functionalization. This makes 2-(Cyclopent-1-en-1-yl)-1H-indene a promising starting material for the synthesis of more complex, polycyclic, and potentially biologically active molecules.

Fundamental Spectroscopic and Structural Studies: The specific connectivity in this molecule presents an interesting case for detailed spectroscopic analysis. Studies such as NMR spectroscopy would be crucial to fully elucidate its three-dimensional structure and the electronic interactions between the two ring systems. The analysis of the structurally similar 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene has already demonstrated the complexity and richness of the NMR data for such systems. researchgate.net

Scope and Objectives of Academic Research Pertaining to 2 Cyclopent 1 En 1 Yl 1h Indene

The academic investigation of 2-(Cyclopent-1-en-1-yl)-1H-indene would encompass a multi-faceted approach, with the following primary objectives:

Development of Synthetic Methodologies: A primary goal would be to establish efficient and selective synthetic routes to 2-(Cyclopent-1-en-1-yl)-1H-indene and its derivatives. This would likely involve exploring cross-coupling reactions, such as Suzuki or Stille couplings, between a 2-haloindene and a cyclopentenylboronic acid or stannane, or alternatively, the acid-catalyzed reaction of indene (B144670) with cyclopentadiene (B3395910).

Comprehensive Spectroscopic and Structural Characterization: Detailed analysis using modern spectroscopic techniques, including 1D and 2D NMR (COSY, HSQC, HMBC), mass spectrometry, and potentially X-ray crystallography, would be essential to unambiguously confirm the structure and stereochemistry of the molecule. Based on the analysis of the related compound 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, a complex and informative NMR spectrum can be anticipated. researchgate.net

Exploration of Reactivity: A thorough investigation of the chemical reactivity of the molecule would be undertaken. This would include reactions targeting the double bond of the cyclopentene (B43876) ring (e.g., hydrogenation, epoxidation, dihydroxylation) and functionalization of the indene nucleus (e.g., electrophilic substitution, metallation).

Synthesis and Evaluation of Organometallic Complexes: A key research direction would be the synthesis of transition metal complexes using the indenyl fragment of the molecule as a ligand. The catalytic activity of these new complexes would then be evaluated in benchmark organic reactions and compared to existing indenyl and cyclopentadienyl (B1206354) catalysts to probe the influence of the cyclopentenyl substituent.

Investigation of Biological Activity: Given that both indene and cyclopentene motifs are found in biologically active compounds, it would be pertinent to screen 2-(Cyclopent-1-en-1-yl)-1H-indene and its derivatives for potential pharmacological properties.

The table below outlines the key physicochemical data for the parent compounds, which serves as a baseline for predicting the properties of the title compound.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Acidity (pKa) |

| Indene | C₉H₈ | 116.16 | 181.6 | 20.1 (in DMSO) nih.gov |

| Cyclopentene | C₅H₈ | 68.12 | 44.2 | ~44 |

An exploration of the synthetic pathways toward 2-(Cyclopent-1-en-1-yl)-1H-indene reveals a variety of strategic approaches, ranging from classical cyclization techniques to modern catalytic methodologies. This article delves into the construction of this specific chemical framework, focusing on the core principles of retrosynthesis, ring formation, and advanced catalytic bond-forming reactions.

Computational and Theoretical Investigations of 2 Cyclopent 1 En 1 Yl 1h Indene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, ranging from the widely-used Density Functional Theory (DFT) to high-accuracy ab initio approaches, allow for a detailed mapping of electron distribution, molecular orbital energies, and other key electronic descriptors that govern the molecule's behavior.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of the size and complexity of 2-(Cyclopent-1-en-1-yl)-1H-indene. DFT calculations, particularly using hybrid functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G* or larger), can provide a wealth of information about the molecule's ground state.

A primary application of DFT is geometry optimization , which determines the most stable three-dimensional arrangement of atoms in the molecule. For 2-(Cyclopent-1-en-1-yl)-1H-indene, this involves finding the minimum energy conformation, considering the planarity of the indene (B144670) ring system and the puckering of the cyclopentene (B43876) ring, as well as the rotational orientation of the cyclopentenyl group relative to the indene moiety. The resulting optimized geometry provides key structural parameters.

Table 1: Representative Calculated Geometric Parameters for 2-(Cyclopent-1-en-1-yl)-1H-indene (Exemplary Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(aromatic)-C(aromatic) | ~1.38 - 1.41 Å |

| Bond Length | C(alkene)-C(alkene) | ~1.34 Å |

| Bond Length | C(sp2)-C(sp2) (inter-ring) | ~1.47 Å |

Note: These values are illustrative and would be precisely determined in a specific DFT calculation.

From the optimized geometry, a range of electronic properties can be calculated. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the π-system of the indene and cyclopentene moieties would be expected to be electron-rich.

Furthermore, DFT is used to calculate the energies of the Frontier Molecular Orbitals (FMOs) : the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. In 2-(Cyclopent-1-en-1-yl)-1H-indene, the HOMO is likely to be a π-orbital distributed across the conjugated system, while the LUMO would be a corresponding π*-antibonding orbital.

Ab Initio Methods for High-Accuracy Calculations

For situations requiring even greater accuracy, particularly for electronic properties, ab initio (from first principles) methods can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer a more rigorous treatment of electron correlation than standard DFT functionals. However, their high computational cost typically limits their application to smaller molecules or for benchmarking DFT results. For a molecule like 2-(Cyclopent-1-en-1-yl)-1H-indene, these high-level calculations could be used to obtain a very accurate energy for a specific conformation or to calibrate the choice of DFT functional for more extensive studies.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that approximates the potential energy surface.

For 2-(Cyclopent-1-en-1-yl)-1H-indene, an MD simulation would reveal the flexibility of the molecule. Key dynamic motions would include:

Puckering of the cyclopentene ring: The five-membered ring is not planar and can adopt various "envelope" or "twist" conformations. MD simulations can map the energy barriers between these conformers.

Rotation around the C-C single bond: The bond connecting the cyclopentenyl group to the indene ring allows for rotation, leading to different spatial orientations of the two ring systems relative to each other.

Vibrations of the indene system: The fused ring system also exhibits various vibrational modes.

By running a simulation for a sufficient length of time (nanoseconds to microseconds), one can explore the conformational landscape of the molecule, identifying the most populated conformational states and the pathways for interconversion between them. This information is crucial for understanding how the molecule's shape influences its interactions and properties in a dynamic environment. A recent review highlights the use of MD simulations in understanding the dynamics of various indene-related molecular frameworks. mdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for identifying and characterizing a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C chemical shifts. nih.gov These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. nih.govmdpi.com By calculating the chemical shifts for different possible isomers or conformers and comparing them to experimental data, the correct structure can be confirmed. bohrium.com For 2-(Cyclopent-1-en-1-yl)-1H-indene, this would be particularly useful for assigning the signals of the protons and carbons in the complex, overlapping regions of the spectrum. The accuracy of these predictions has been shown to improve significantly when solvent effects are included in the calculation, for instance, through the Polarizable Continuum Model (PCM). nih.gov

Table 2: Representative Predicted ¹³C NMR Chemical Shifts (Exemplary Data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 118 - 128 |

| Aromatic Quaternary C | 140 - 145 |

| Olefinic CH (cyclopentene) | 130 - 140 |

| Olefinic Quaternary C | 145 - 155 |

| Aliphatic CH₂ (indene) | ~30 |

Note: These are representative ranges and the precise values would depend on the specific computational method and basis set used.

Similarly, vibrational (infrared and Raman) spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. This is done by computing the second derivatives of the energy with respect to the atomic positions. The resulting predicted spectrum can be compared to an experimental one to identify characteristic vibrational modes, such as C-H stretches, C=C stretches of the aromatic and olefinic groups, and the various bending and rocking modes of the rings.

Computational Studies on Reaction Mechanisms and Transition State Analysis

DFT calculations are extensively used to investigate the mechanisms of chemical reactions. For 2-(Cyclopent-1-en-1-yl)-1H-indene, this could involve studying its potential reactivity in various transformations, such as electrophilic additions to the cyclopentene double bond or reactions at the acidic methylene (B1212753) position of the indene ring.

A key aspect of these studies is the location of transition states (TS) , which are the energy maxima along a reaction coordinate. By identifying the structure and energy of the transition state, the activation energy (Ea) for a given reaction pathway can be calculated. This allows for a comparison of the feasibility of different possible mechanisms. For instance, a study on the cyclopropanation of indene derivatives used DFT to explore various reaction pathways and understand the observed selectivity. acs.org Computational studies can elucidate whether a reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism involving intermediates. mdpi.comrsc.org For reactions involving 2-(Cyclopent-1-en-1-yl)-1H-indene, DFT could be used to model the approach of a reactant, the breaking and forming of bonds, and the stereochemical outcome of the reaction.

Aromaticity Analysis of the Indene Moiety within the 2-(Cyclopent-1-en-1-yl)-1H-indene Framework

The concept of aromaticity is central to the chemistry of the indene system. While the benzene (B151609) ring within the indene moiety is clearly aromatic, the degree of this aromaticity can be influenced by the fused cyclopentadiene (B3395910) ring and any substituents. Computational methods provide quantitative measures of aromaticity.

Two of the most common methods are:

Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at a non-bonded point, typically at the center of a ring (NICS(0)) or slightly above it (NICS(1)). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. The more negative the value, the more aromatic the ring is considered to be. nih.gov

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths within a ring from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic system. Negative values can indicate anti-aromaticity. nih.gov

For 2-(Cyclopent-1-en-1-yl)-1H-indene, these calculations would be performed on the six-membered ring of the indene moiety. The results would quantify the aromatic character of this ring and could reveal any electronic influence, however minor, from the attached cyclopentenyl group. It is generally expected that the benzene ring in indene derivatives retains a high degree of aromaticity. mdpi.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-(Cyclopent-1-en-1-yl)-1H-indene |

| Benzene |

| Indene |

Investigation of Non-Covalent Interactions and Molecular Recognition Potential

Non-covalent interactions are crucial in determining the three-dimensional structure of molecules, their aggregation states, and their ability to bind to biological targets or other chemical species. For 2-(cyclopent-1-en-1-yl)-1H-indene, several types of non-covalent interactions are of primary interest: π-π stacking, C-H•••π interactions, and van der Waals forces. These interactions, though weaker than covalent bonds, collectively play a significant role in the molecule's conformation and its potential for molecular recognition.

The indene portion of the molecule, with its aromatic benzene ring fused to a five-membered ring, provides a significant π-system. This electron-rich region is capable of engaging in π-π stacking interactions with other aromatic systems. These interactions are fundamental in the organization of molecules in the solid state and in the binding of ligands to protein active sites. nih.govresearchgate.net The cyclopentene moiety, with its own C=C double bond, introduces an additional site for π-interactions.

A key feature of 2-(cyclopent-1-en-1-yl)-1H-indene is the potential for intramolecular π-stacking between the cyclopentene double bond and the aromatic indene system. d-nb.infonih.gov This interaction can significantly influence the molecule's preferred conformation, leading to a more compact structure. The strength of such an interaction is dependent on the distance and orientation between the two π-systems. Computational studies on analogous alkene-arene systems have provided valuable data on the energetics of such interactions. d-nb.infonih.gov

Table 1: Calculated Interaction Energies for π-π Stacking in Model Arene-Alkene Systems

| Interacting Molecules | Computational Method | Interaction Energy (kcal/mol) |

| Methyl acrylate (B77674) + Anisole | M06-2X/6-31+G(d) | -7.2 |

| Methyl acrylate + Anisole derivative | M06-2X/6-31+G(d) | -6.9 |

| Methyl acrylate + Anisole derivative | M06-2X/6-31+G(d) | -6.5 |

This table presents data from a study on model systems to illustrate the magnitude of alkene-arene π-stacking interactions. d-nb.info The data does not represent direct calculations on 2-(Cyclopent-1-en-1-yl)-1H-indene.

Beyond π-π stacking, C-H•••π interactions are also expected to be significant. In these interactions, a C-H bond from the cyclopentene ring or another molecule can act as a hydrogen bond donor, interacting with the electron-rich π-face of the indene system. These interactions are increasingly recognized as important in molecular recognition and crystal engineering.

Furthermore, the cyclopentene ring can serve as a scaffold for creating pseudo-cyclic motifs through weak intramolecular hydrogen bonds and π-based interactions, which can be crucial for shielding parts of the molecule and influencing its interaction with its environment. nih.gov Computational docking studies on similar cyclopentene-containing molecules have shown vital interactions with key amino acid residues within the active sites of proteins, suggesting potential therapeutic applications. nih.gov

Lack of Specific Research Data Precludes Article Generation

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound 2-(Cyclopent-1-en-1-yl)-1H-indene . The detailed and specific nature of the requested article outline—focusing on its precise roles in polymer chemistry and as a ligand framework—cannot be fulfilled with scientifically accurate and verifiable information.

The performed searches yielded general information on the parent compound, indene , and its broader class of derivatives. For instance, research confirms that indene itself can undergo cationic, free radical, and radiation-induced polymerization. mdpi.comnih.govresearchgate.netlibretexts.org Studies on the radiation-induced polymerization of indene show it proceeds through a mixed free-radical and cationic mechanism, a process that can be influenced by sensitizing agents. mdpi.comsciety.org

Similarly, in the field of organometallic chemistry, functionalized indenyl ligands are recognized for their unique properties in catalysis, often exhibiting enhanced reactivity known as the "indenyl effect" when compared to simpler cyclopentadienyl (B1206354) analogues. rsc.org Methodologies exist for the synthesis of various functionalized indenes using transition metal catalysts. nih.gov

However, no specific studies, experimental data, or detailed findings were found for 2-(Cyclopent-1-en-1-yl)-1H-indene . The presence of the 2-(cyclopent-1-en-1-yl) substituent introduces significant structural and electronic differences compared to unsubstituted indene. This substituent would critically influence its reactivity as a monomer—affecting steric hindrance, the reactivity of the vinyl group in the cyclopentene ring, and the electronic properties of the indene system. Likewise, its behavior as a ligand, its coordination modes with transition metals, and the properties of any resulting organometallic complexes would be unique and cannot be extrapolated from the data available for other indenyl derivatives.

Given the strict requirement to generate content that solely and thoroughly addresses the specified topics for 2-(Cyclopent-1-en-1-yl)-1H-indene , the absence of direct research on this compound makes it impossible to produce an article that is both scientifically sound and adherent to the provided outline. Creating content for the requested sections would require speculation and fabrication of data, which falls outside the scope of factual, referenced information.

Therefore, the generation of the requested article cannot proceed.

Potential Academic Applications and Interdisciplinary Research Areas

Advanced Materials Research Utilizing the 2-(Cyclopent-1-en-1-yl)-1H-indene Skeleton

The conjugated π-system of the indene (B144670) unit, coupled with the potential for further functionalization, makes the 2-(Cyclopent-1-en-1-yl)-1H-indene skeleton a promising building block for advanced materials.

Development of Conjugated Systems

The fusion of indene and fluorene (B118485) units leads to the formation of indenofluorenes, a class of polycyclic aromatic hydrocarbons with unique electronic properties and potential applications in organic electronics. bradleydrose.comrsc.orgwikipedia.org These fully conjugated, antiaromatic analogues of acenes exhibit interesting optoelectronic characteristics. bradleydrose.com The 2-(Cyclopent-1-en-1-yl)-1H-indene scaffold can be envisioned as a precursor for the synthesis of novel indenofluorene derivatives and other extended π-conjugated systems.

The electronic properties of these conjugated materials, such as the HOMO-LUMO gap, are highly dependent on the extent of π-conjugation and the nature of any substituents. For instance, theoretical studies on indenofluorene isomers have revealed that their ground state can be either a closed-shell or an open-shell biradical species, a property that is influenced by the number of Clar's π-sextets. rsc.org The development of new synthetic methodologies to create such complex conjugated systems from precursors like 2-(Cyclopent-1-en-1-yl)-1H-indene is an active area of research. bradleydrose.comnih.gov

Supramolecular Assembly and Self-Assembling Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to construct complex and functional architectures. nih.govrsc.orgrsc.orgnih.gov The 2-(Cyclopent-1-en-1-yl)-1H-indene molecule, with its distinct structural components, can be functionalized to direct its self-assembly into well-defined supramolecular structures.

Host-guest chemistry, a central concept in supramolecular science, could be explored by designing macrocyclic hosts that can encapsulate the indenyl or cyclopentenyl moieties of the molecule. rsc.orgmdpi.comresearchgate.net These interactions, driven by forces such as hydrogen bonding, π-π stacking, and hydrophobic effects, can lead to the formation of supramolecular polymers, gels, and other ordered assemblies. nih.govnih.govmdpi.com For example, the self-assembly of s-indacene-1,3,5,7(2H,6H)-tetrone on silver surfaces has been shown to form distinct brickwall-type phases. rsc.org By strategically modifying the 2-(Cyclopent-1-en-1-yl)-1H-indene structure, it may be possible to program its assembly into specific architectures with desired functions, such as in sensors or molecular electronics.

Photophysical Research on 2-(Cyclopent-1-en-1-yl)-1H-indene and its Derivatives

The extended π-conjugation inherent in the indenyl moiety suggests that 2-(Cyclopent-1-en-1-yl)-1H-indene and its derivatives will exhibit interesting photophysical properties. Research in this area would focus on understanding the absorption and emission of light by these molecules and how their structure influences these processes.

The photophysical properties of conjugated organic compounds are largely determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com Increasing the extent of conjugation, for instance by creating polymers or larger aromatic systems from the 2-(Cyclopent-1-en-1-yl)-1H-indene unit, is expected to lead to a red-shift in the absorption and fluorescence spectra. youtube.com

Theoretical studies, such as those employing density functional theory (DFT), can provide valuable insights into the electronic structure and predict the photophysical behavior of these compounds. rsc.orgmdpi.com Experimental characterization would involve techniques like UV-Vis absorption and fluorescence spectroscopy to determine key parameters such as absorption maxima (λmax), emission maxima (λem), and fluorescence quantum yields. For example, studies on dithienopyrrole-based copolymers have shown how the combination of different donor-acceptor units within the polymer backbone can tune the optical band gap and HOMO energy levels. nih.gov Similar investigations on derivatives of 2-(Cyclopent-1-en-1-yl)-1H-indene could reveal new materials with tailored photophysical properties for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Future Research Directions and Uncharted Territories for 2 Cyclopent 1 En 1 Yl 1h Indene

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of indene (B144670) derivatives is a well-established field, yet the development of novel, efficient, and sustainable methods remains a significant goal. rsc.orgorganic-chemistry.org Future research into the synthesis of 2-(Cyclopent-1-en-1-yl)-1H-indene could focus on several promising areas:

Catalytic Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings, have been instrumental in the synthesis of substituted indenes. mdpi.com A potential route to 2-(Cyclopent-1-en-1-yl)-1H-indene could involve the coupling of a 2-haloindene with a cyclopentenylboron reagent or a related organometallic species. Investigating various palladium catalysts and ligands could optimize yield and selectivity. rsc.org

C-H Activation/Functionalization: Direct C-H activation represents a powerful and atom-economical approach to forming C-C bonds. organic-chemistry.org Future studies could explore the direct coupling of indene with cyclopentene (B43876) or a derivative through transition-metal-catalyzed C-H activation. This would circumvent the need for pre-functionalized starting materials, leading to more sustainable synthetic routes.

Cascade Cyclizations: Iron-catalyzed cascade cyclizations of propargylic alcohols and alkenes have been shown to produce complex indene-based polycyclic compounds. rsc.org Designing a substrate that could undergo a cascade reaction to form both the indene and cyclopentene rings in a single operation would be a highly innovative approach.

Sustainable Catalysis: A significant future direction is the use of earth-abundant and environmentally benign catalysts. organic-chemistry.org Research could focus on replacing noble metal catalysts like palladium and rhodium with catalysts based on iron, cobalt, or manganese for the synthesis of 2-(Cyclopent-1-en-1-yl)-1H-indene. rsc.orgorganic-chemistry.org

| Potential Synthetic Strategy | Catalyst Type | Key Advantage |

| Cross-Coupling | Palladium-based | High efficiency and functional group tolerance mdpi.com |

| C-H Activation | Transition-metal (e.g., Rh, Ru) | Atom economy and reduced waste organic-chemistry.org |

| Cascade Cyclization | Iron-based | Formation of multiple bonds in one pot rsc.org |

| Sustainable Catalysis | Earth-abundant metals (e.g., Fe, Co) | Lower cost and environmental impact rsc.orgorganic-chemistry.org |

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For 2-(Cyclopent-1-en-1-yl)-1H-indene, several areas warrant in-depth mechanistic investigation:

Regioselectivity in Coupling Reactions: In syntheses involving coupling reactions, understanding the factors that control the regioselectivity of the cyclopentenyl group attachment to the indene core is critical. Mechanistic studies, including kinetic analysis and computational modeling, could elucidate the transition states and intermediates that govern the observed regioselectivity.

Stereoselectivity in Cyclization Reactions: For cascade reactions that form the cyclopentene ring, controlling the stereochemistry is paramount, especially if chiral centers are generated. Mechanistic investigations could reveal how the catalyst and reaction conditions influence the stereochemical outcome.

Mechanisms of C-H Activation: The precise mechanism of C-H activation for the formation of the indenyl-cyclopentenyl bond would be a key area of study. This would involve identifying the active catalytic species, the nature of the C-H bond cleavage step, and the subsequent bond-forming events. nih.gov

Isotopic Labeling Studies: The use of isotopically labeled starting materials (e.g., deuterium (B1214612) or carbon-13) can provide unambiguous evidence for bond-forming and bond-breaking steps, offering deep insights into the reaction pathway. nih.gov

Rational Design of Derivatives for Enhanced Reactivity or Specific Academic Probes

The 2-(Cyclopent-1-en-1-yl)-1H-indene scaffold can be rationally modified to create derivatives with tailored properties.

Derivatives for Enhanced Reactivity: The cyclopentene moiety offers a handle for further functionalization. Introducing electron-withdrawing or electron-donating groups onto either the indene or cyclopentene ring could modulate the electronic properties of the molecule, thereby enhancing its reactivity in subsequent transformations. For example, derivatives could be designed to be more efficient dienophiles in Diels-Alder reactions.

Academic Probes for Biological Studies: Indene derivatives have shown promise as tubulin polymerization inhibitors with anti-angiogenic and antitumor potency. nih.gov By introducing specific functional groups, derivatives of 2-(Cyclopent-1-en-1-yl)-1H-indene could be designed as probes to study biological processes. For instance, incorporating a fluorescent tag or a photoaffinity label could allow for the visualization and identification of biological targets.

Ligands for Catalysis: Indenyl ligands are widely used in organometallic chemistry and catalysis. rsc.org The cyclopentenyl group could be functionalized with phosphine (B1218219) or other coordinating groups to create novel bidentate or tridentate ligands. These new ligands could then be used to prepare transition metal complexes with unique catalytic properties.

| Derivative Type | Potential Application | Design Strategy |

| Electronically Modified | Enhanced Diels-Alder Reactivity | Introduction of electron-withdrawing groups |

| Fluorescently Labeled | Biological Imaging | Incorporation of a fluorophore |

| Phosphine-Functionalized | Homogeneous Catalysis | Addition of a diphenylphosphine (B32561) group to the cyclopentenyl ring |

Integration into More Complex Molecular Architectures and Hybrid Systems

The unique structure of 2-(Cyclopent-1-en-1-yl)-1H-indene makes it an attractive building block for the construction of more complex molecular systems.

Polymerization: The cyclopentene double bond provides a site for polymerization. Ring-opening metathesis polymerization (ROMP) or addition polymerization could be employed to create polymers with an indene-containing side chain. These polymers may exhibit interesting optical or electronic properties.

Metal-Organic Frameworks (MOFs): The indene moiety could be functionalized with carboxylic acid or other coordinating groups to serve as a linker in the construction of Metal-Organic Frameworks (MOFs). The resulting MOFs could have potential applications in gas storage, separation, or catalysis.

Dendrimers and Supramolecular Assemblies: The molecule could be used as a core or a branching unit in the synthesis of dendrimers. The planar indene core and the reactive cyclopentene periphery offer opportunities for creating well-defined, three-dimensional architectures.

Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Properties

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. sciencedaily.comrsc.org

Predicting Reaction Outcomes: ML models can be trained on existing reaction data to predict the yield and selectivity of synthetic routes to 2-(Cyclopent-1-en-1-yl)-1H-indene and its derivatives. This could significantly accelerate the optimization of reaction conditions.

Screening for Biological Activity: AI algorithms can be used to screen virtual libraries of 2-(Cyclopent-1-en-1-yl)-1H-indene derivatives for potential biological activity. nih.gov By predicting properties such as binding affinity to specific protein targets, researchers can prioritize the synthesis of the most promising candidates. nih.gov

Discovering Novel Properties: ML models can analyze the structure of 2-(Cyclopent-1-en-1-yl)-1H-indene to predict a wide range of physicochemical properties, such as its electronic and optical properties. This could lead to the discovery of new applications for this compound and its derivatives in materials science. sciencedaily.com The development of machine learning models that can predict material properties from spectral data could be particularly useful. sciencedaily.com

| AI/ML Application | Potential Impact | Key Data Requirement |

| Reaction Yield Prediction | Accelerated synthesis optimization | Large dataset of related reactions rsc.org |

| Virtual Screening | Faster identification of bioactive derivatives | Known active and inactive compounds nih.gov |

| Property Prediction | Discovery of new material applications | Computed or experimental property data sciencedaily.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.